N-Ethyl-2-naphthylamine Hydrobromide
CAS No.: 381670-27-5
Cat. No.: VC3039936
Molecular Formula: C12H14BrN
Molecular Weight: 252.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 381670-27-5 |
---|---|
Molecular Formula | C12H14BrN |
Molecular Weight | 252.15 g/mol |
IUPAC Name | N-ethylnaphthalen-2-amine;hydrobromide |
Standard InChI | InChI=1S/C12H13N.BrH/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2H2,1H3;1H |
Standard InChI Key | VGVKYMICLQRIRC-UHFFFAOYSA-N |
SMILES | CCNC1=CC2=CC=CC=C2C=C1.Br |
Canonical SMILES | CCNC1=CC2=CC=CC=C2C=C1.Br |
Introduction
Chemical Identity and Structure
N-Ethyl-2-naphthylamine Hydrobromide is identified by the CAS Registry Number 381670-27-5. The compound has a molecular formula of C12H14BrN and a molecular weight of 252.16 g/mol . Structurally, it consists of a naphthalene ring system with an ethylated amino group at the 2-position, forming a salt with hydrobromic acid.
The parent compound before salt formation is N-Ethyl-2-naphthylamine, which contains a secondary amine functional group. The hydrobromide salt formation occurs when the nitrogen atom of this amine accepts a proton from hydrobromic acid, creating an ammonium bromide salt structure that generally enhances water solubility compared to the free base form.
Several synonyms exist for this compound, including:
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N-ethylnaphthalen-2-amine hydrobromide
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N-Ethyl-N-(2-naphthyl)amine hydrobromide
Structural Comparison with Isomers
The compound is structurally similar to its positional isomer, N-Ethyl-1-naphthylamine Hydrobromide (CAS: 36966-04-8), with the primary difference being the position of the ethylamino group on the naphthalene ring system . While N-Ethyl-2-naphthylamine Hydrobromide has the ethylamino group at the 2-position (beta position), N-Ethyl-1-naphthylamine Hydrobromide has this group at the 1-position (alpha position). This positional difference can significantly affect the compound's chemical reactivity, spectroscopic properties, and potentially its biological activity.
Physical Properties
N-Ethyl-2-naphthylamine Hydrobromide exhibits distinct physical properties that characterize its appearance and behavior under various conditions. Based on available data, the compound has the following physical characteristics:
Property | Value |
---|---|
Melting Point | 210.0 to 214.0 °C |
Physical Form | Powder to crystal |
Color | White to Light yellow |
CAS Database Reference | 381670-27-5 |
These physical properties are essential for identification and quality control purposes in laboratory and industrial settings .
Manufacturer | Product number | Product description | CAS number | Packaging | Price | Updated |
---|---|---|---|---|---|---|
TCI Chemicals (India) | E0156 | N-Ethyl-2-naphthylamine Hydrobromide min. 98.0 % | 381670-27-5 | 5G | ₹5000 | 2022-05-26 |
TCI Chemicals (India) | E0156 | N-Ethyl-2-naphthylamine Hydrobromide min. 98.0 % | 381670-27-5 | 25G | ₹12100 | 2022-05-26 |
This pricing information indicates that the compound is primarily sold in small quantities, suggesting its use is predominantly in laboratory research rather than industrial applications .
Structural Characterization and Analytical Methods
The identification and characterization of N-Ethyl-2-naphthylamine Hydrobromide can be performed using various analytical techniques, though specific analytical data for this compound is limited in the search results.
Spectroscopic Identification
Based on standard chemical characterization methods, N-Ethyl-2-naphthylamine Hydrobromide would typically be identified using:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Ultraviolet-Visible (UV-Vis) spectroscopy
The aromatic nature of the naphthalene ring system would show characteristic signals in both NMR and UV-Vis spectroscopy, while the N-ethyl group would present distinctive patterns in NMR and IR spectra.
Comparison with Isomeric Compound
The structural isomer N-Ethyl-1-naphthylamine Hydrobromide (CAS: 36966-04-8) provides an interesting point of comparison for understanding the properties and behavior of N-Ethyl-2-naphthylamine Hydrobromide.
Structural and Property Comparison
Property | N-Ethyl-2-naphthylamine Hydrobromide | N-Ethyl-1-naphthylamine Hydrobromide |
---|---|---|
CAS Number | 381670-27-5 | 36966-04-8 |
Molecular Formula | C12H14BrN | C12H14BrN |
Molecular Weight | 252.16 g/mol | 252.15 g/mol |
Structural Difference | Ethylamino group at 2-position | Ethylamino group at 1-position |
Alternative Names | N-ethylnaphthalen-2-amine hydrobromide | N-ethylnaphthalen-1-amine hydrobromide, Ethyl(1-naphthyl)ammonium bromide |
Despite the subtle structural difference, the positional isomers may exhibit different chemical reactivities, spectroscopic properties, and potentially different biological activities .
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